3-Ethyloxolan-3-amine hydrochloride

Overview

Description

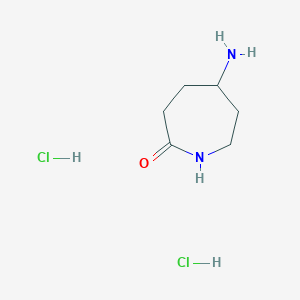

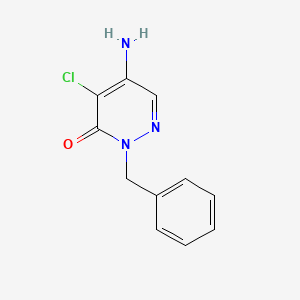

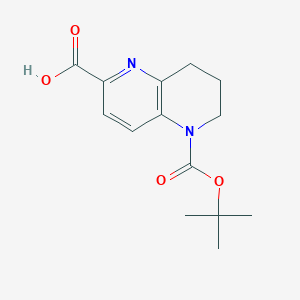

“3-Ethyloxolan-3-amine hydrochloride” is a chemical compound with the CAS Number: 1292369-57-3 . It has a molecular weight of 151.64 and its IUPAC name is N-ethyltetrahydro-3-furanamine hydrochloride . It is typically stored at a temperature of 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for “3-Ethyloxolan-3-amine hydrochloride” is 1S/C6H13NO.ClH/c1-2-7-6-3-4-8-5-6;/h6-7H,2-5H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Scientific Research Applications

Surface Modification and Characterization

In the study of surface modification, amine functionalities like those in 3-Ethyloxolan-3-amine hydrochloride have been introduced onto various materials. For example, the surface of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) films was modified by applying radio frequency ammonia plasma treatment, which included the introduction of amine functionalities (Keen et al., 2006). This modification was characterized using techniques like X-ray photoelectron spectroscopy and Raman microspectroscopy.

Detection and Analysis Techniques

Amine compounds, similar to 3-Ethyloxolan-3-amine hydrochloride, play a crucial role in the development of detection and analysis methods in chemistry. For instance, the study on chemosensitive chlorophyll derivatives highlights the optical detection of various amines by synthetic compounds in solution (Tamiaki et al., 2013). The detection process involved the reaction of the 3-trifluoroacetyl group with amines, indicating the importance of amines in analytical chemistry.

Chromatography and Isolation Techniques

In the field of chromatography, amines such as 3-Ethyloxolan-3-amine hydrochloride are vital in isolation processes. The study by Geue and Searle (1983) described the large-scale synthesis and isolation of various branched acyclic polyamines using cation-exchange chromatography and selective complexation (Geue & Searle, 1983). This showcases the use of amines in refining chemical synthesis processes.

Synthesis and Labeling in Pharmaceutical Research

In pharmaceutical research, compounds like 3-Ethyloxolan-3-amine hydrochloride are used in synthesis and labeling. For instance, tritium-labeled [1,2-3H]ethylamine hydrochloride was prepared for use in the synthesis of [N-ethyl-1,2-3H]apadenoson, an adenosine A2a receptor agonist (Hong et al., 2008). This highlights the role of such amines in advanced pharmaceutical synthesis.

Bioconjugation and Crosslinking Applications

Amines, including 3-Ethyloxolan-3-amine hydrochloride, are crucial in bioconjugation and crosslinking applications. Vashist (2012) discussed the use of 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide in crosslinking antibodies on amine-functionalized platforms for immunodiagnostic applications (Vashist, 2012). These methods are essential in the development of diagnostic tools and biosensors.

Cocrystal Formation in Pharmaceutical Development

In pharmaceutical development, amines are used in the formation of cocrystals to alter physical properties of active pharmaceutical ingredients (APIs). A study demonstrated the effective use of amine hydrochlorides with neutral organic acid guests to form cocrystals, altering dissolution rates and solid-phase properties (Childs et al., 2004). This illustrates the application of amines in enhancing drug properties.

Control of Genotoxins in Chemical Synthesis

Amines play a role in controlling genotoxins during chemical synthesis. Yang et al. (2009) discussed controlling ethyl chloride and methyl chloride, which are genotoxins formed during the preparation of amine hydrochloride salts (Yang et al., 2009). The study highlighted methods to minimize these impurities in drug candidates.

Polymer Science and Hydrogel Applications

In polymer science, amines like 3-Ethyloxolan-3-amine hydrochloride are essential in creating responsive hydrogels for drug delivery. Karimi et al. (2018) designed chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for pH- and thermo-responsive swelling, demonstrating potential in targeted drug delivery (Karimi et al., 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

3-ethyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-2-6(7)3-4-8-5-6;/h2-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVUYGPCCIIHJJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCOC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyloxolan-3-amine hydrochloride | |

CAS RN |

1799438-60-0 | |

| Record name | 3-ethyloxolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[5-(Aminomethyl)-2-pyridinyl]-3-pyrrolidinol dihydrochloride](/img/structure/B1383191.png)